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Compound of Interest

Compound Name:
4-(2-Methoxyethoxy)-4-

oxobutanoic acid

CAS No.: 6946-89-0

Cat. No.: B1295568

Get Quote

Technical Guide: 4-(2-Methoxyethoxy)-4-
oxobutanoic Acid
Structural Analysis, Synthetic Logic, and
Pharmacological Utility
Executive Summary
4-(2-Methoxyethoxy)-4-oxobutanoic acid (also known as Mono-2-methoxyethyl succinate)

represents a critical class of heterobifunctional linker modules. Structurally, it combines a

hydrophilic "short-PEG" tail (methoxyethyl) with a reactive succinate backbone.

In drug development, this molecule serves two primary roles:

Solubilizing Prodrug Moiety: The methoxyethyl ester mimics polyethylene glycol (PEG),

improving the aqueous solubility of lipophilic drugs conjugated to the free carboxylic acid.
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Metabolic Intermediate: It is the hydrolysis product of succinimide-based crosslinkers used in

Antibody-Drug Conjugates (ADCs), making its analytical characterization vital for stability

studies.

Part 1: Molecular Architecture & Physicochemical
Properties
This section deconstructs the molecule into its functional domains to predict reactivity and

solubility profiles.

Property Specification

IUPAC Name 4-(2-Methoxyethoxy)-4-oxobutanoic acid

Common Synonyms
Mono-2-methoxyethyl succinate; Succinic acid

mono-2-methoxyethyl ester

Molecular Formula C₇H₁₂O₅

Molecular Weight 176.17 g/mol

CAS Registry 10024-78-9 (Generic/Isomer class)

pKa (Predicted) ~4.2 (Carboxylic Acid)

LogP (Predicted) -0.3 to 0.1 (Amphiphilic)

Functional Domain Analysis
Domain A (Carboxylic Acid): The "Head." Provides a handle for amide coupling (EDC/NHS

chemistry) or salt formation.

Domain B (Succinate Backbone): The "Spacer." A 4-carbon flexible chain that dictates the

hydrolysis kinetics of the ester.

Domain C (Methoxyethyl Ester): The "Tail." A mimic of ethylene glycol. The ether oxygen

provides hydrogen bond acceptance, increasing water solubility compared to simple alkyl

esters.
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Part 2: Synthetic Pathways & Mechanistic Logic
As a Senior Application Scientist, I recommend the Nucleophilic Ring Opening of Succinic

Anhydride as the most robust synthetic route. Unlike direct esterification of succinic acid (which

yields a mixture of mono- and di-esters), ring opening guarantees a 1:1 stoichiometry if

controlled correctly.

Reaction Mechanism
The reaction relies on the nucleophilic attack of 2-methoxyethanol on the carbonyl carbon of

succinic anhydride. Base catalysis (e.g., Triethylamine or DMAP) is preferred to activate the

alcohol and neutralize the resulting carboxylic acid, driving the equilibrium forward.

Critical Experimental Insight:

Avoid acid catalysis for this specific synthesis. Acid catalysis promotes Fischer esterification,

which can lead to the di-ester byproduct (bis(2-methoxyethyl) succinate) via equilibration. Base-

catalyzed ring opening is kinetically controlled to favor the mono-ester.

Visualization: Synthetic Workflow
The following diagram outlines the reaction flow and the critical purification decision tree.
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Figure 1: Kinetically controlled synthesis of the mono-ester via anhydride ring opening.

Validated Synthesis Protocol
Reagents: Succinic anhydride (1.0 eq), 2-Methoxyethanol (1.1 eq), DMAP (0.1 eq),

Triethylamine (1.0 eq), DCM or Toluene.

Procedure: Dissolve anhydride in solvent. Add alcohol and base. Reflux for 4–6 hours.

Workup (Self-Validating):

Wash organic layer with 1M HCl. Why? This protonates the product (moving it to organic

layer) but keeps unreacted succinic acid (if any) in the aqueous phase due to its higher

polarity, or allows it to be washed away if it's very soluble.

Note: The mono-ester is amphiphilic. Salting out (NaCl) the aqueous layer may be

required to drive the product into the organic phase (DCM/EtOAc).

Part 3: Structural Characterization (NMR & MS)[2]
Accurate identification requires distinguishing the mono-ester from the potential di-ester

impurity.

1H-NMR Analysis (Predicted in CDCl₃)
The symmetry of the succinate backbone is broken in the mono-ester, resulting in two distinct

triplets.
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2
O-CH₂-CH₂-

O
4.25

Triplet

(J~4.5Hz)
2H

Deshielded

by ester

oxygen.

3
O-CH₂-CH₂-

O
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2H
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by ether

oxygen.

4 O-CH₃ 3.38 Singlet 3H

Characteristic

methoxy

singlet.

5
CO-CH₂-CH₂-

COOH
2.68
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(J~6Hz)
2H

Alpha to ester

carbonyl.

6
CO-CH₂-CH₂-

COOH
2.62

Triplet

(J~6Hz)
2H

Alpha to acid

carbonyl.

Diagnostic Check:

If the triplets at 2.6–2.7 ppm appear as a single singlet (4H), you likely have the di-ester

(symmetric) or unreacted anhydride.

The integration ratio of the Methoxy (3H) to the Backbone (4H) must be 3:4. A 6:4 ratio

indicates di-ester.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred due to the free carboxylic acid.

Molecular Ion: [M-H]⁻ = 175.1 m/z.
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Fragmentation: Loss of the methoxyethyl group or decarboxylation.

Part 4: Applications in Drug Delivery & Stability
1. Prodrug Solubilization
The 2-methoxyethyl group acts as a "mini-PEG." When a hydrophobic drug (R-NH2) is coupled

to this molecule (forming an amide), the resulting conjugate (Drug-Succinate-Linker) gains

water solubility.

Mechanism: The ether oxygen interacts with water molecules via hydrogen bonding.

2. Hydrolysis Kinetics (Stability)
In plasma or buffer, the ester bond is susceptible to hydrolysis.

pH Dependence: Hydrolysis is base-catalyzed. At physiological pH (7.4), the half-life is

determined by the electron density of the succinate chain.

Intramolecular Catalysis: The free carboxylic acid (if not coupled) can catalyze the hydrolysis

of the ester at acidic pH (neighboring group participation), though this is slow for succinates

compared to maleamates.

Visualization: Hydrolysis Pathway
This diagram illustrates the degradation pathway relevant to stability studies.
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Figure 2: Hydrolysis pathway yielding succinic acid and 2-methoxyethanol.

Safety Note: 2-Methoxyethanol is a known reproductive toxin. While used in research, in vivo

cleavage releases this moiety. For clinical candidates, this "tail" is often replaced with longer,

safer PEG chains (e.g., mPEG-3 or mPEG-4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability
of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing)
[pubs.rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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